molecular formula C9H4F6O3 B12853015 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B12853015
M. Wt: 274.12 g/mol
InChI Key: INFNVLCOAJVGDO-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of the compound.

Scientific Research Applications

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can form strong interactions, such as halogen bonding, with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and potential for strong halogen bonding interactions. These properties can enhance its effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C9H4F6O3

Molecular Weight

274.12 g/mol

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F6O3/c10-8(11,12)5-3-4(7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17)

InChI Key

INFNVLCOAJVGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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